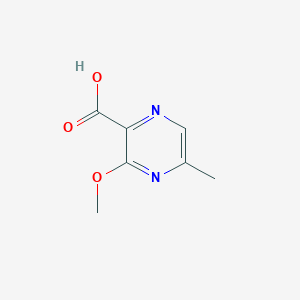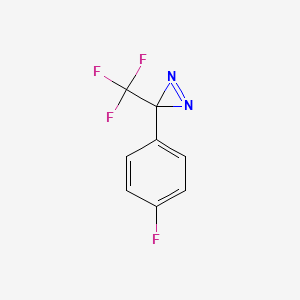
3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a trifluoromethyl group and a fluorophenyl group. Diazirines are known for their ability to form highly reactive carbene intermediates upon exposure to ultraviolet light, making them valuable tools in photochemistry and photobiology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine typically involves the following steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor, such as a ketone or aldehyde, with hydrazine derivatives under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Substitution with the fluorophenyl group: This can be accomplished through nucleophilic aromatic substitution reactions, where the fluorophenyl group is introduced onto the diazirine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Exposure to ultraviolet light generates reactive carbene intermediates.
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Photolysis: Ultraviolet light sources are used to induce photolysis.
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products Formed
Photolysis: Generates carbene intermediates that can react with various substrates.
Substitution Reactions: Produces substituted diazirine derivatives.
Oxidation and Reduction: Forms oxidized or reduced diazirine compounds.
科学的研究の応用
3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine has a wide range of scientific research applications:
Chemistry: Used as a photoreactive probe for studying reaction mechanisms and intermediates.
Biology: Employed in photoaffinity labeling to identify and study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and photodynamic therapy.
Industry: Utilized in the development of advanced materials and coatings with unique photochemical properties.
作用機序
The mechanism of action of 3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine involves the generation of reactive carbene intermediates upon exposure to ultraviolet light. These carbenes can insert into various chemical bonds, enabling the study of molecular interactions and reaction pathways. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-3-(trifluoromethyl)-3H-diazirine
- 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine
- 3-(4-Methylphenyl)-3-(trifluoromethyl)-3H-diazirine
Uniqueness
3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine is unique due to the presence of both a fluorophenyl group and a trifluoromethyl group, which confer distinct electronic and steric properties. These properties enhance its reactivity and specificity in photochemical applications, making it a valuable tool in various scientific research fields.
特性
分子式 |
C8H4F4N2 |
|---|---|
分子量 |
204.12 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-3-(trifluoromethyl)diazirine |
InChI |
InChI=1S/C8H4F4N2/c9-6-3-1-5(2-4-6)7(13-14-7)8(10,11)12/h1-4H |
InChIキー |
JBGSXGHXLAFPMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2(N=N2)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


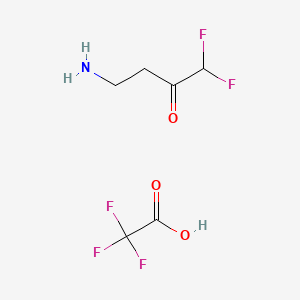
![Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate](/img/structure/B13466772.png)
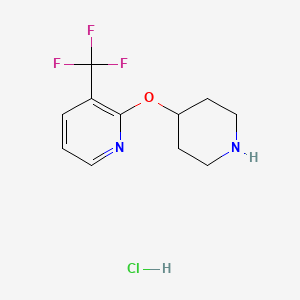
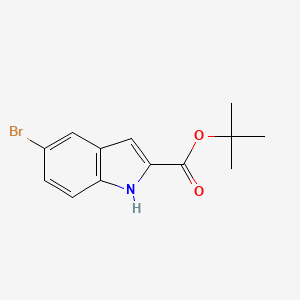
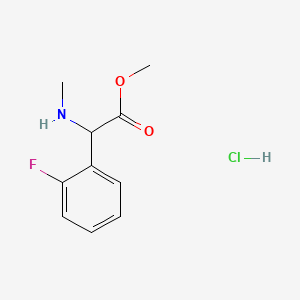
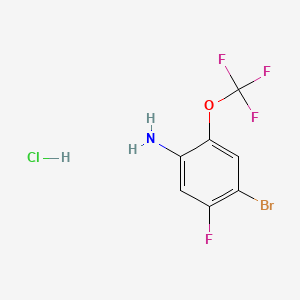

![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
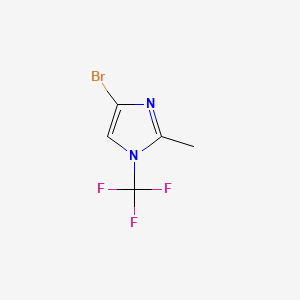
![4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13466814.png)
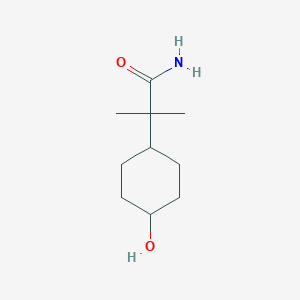

![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate](/img/structure/B13466829.png)
